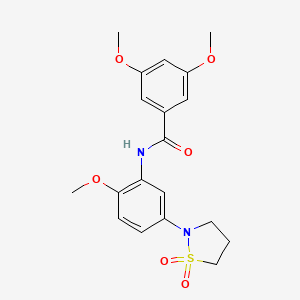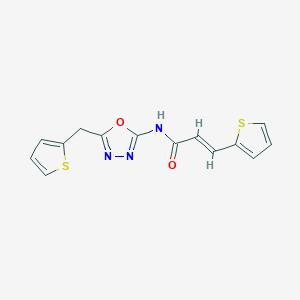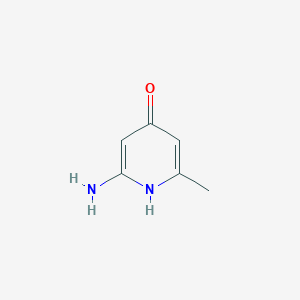
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethoxybenzamide” is a chemical compound with a unique structure . It belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C23H27N5O3S . Its average mass is 453.557 Da, and its monoisotopic mass is 453.183460445 Da . The structure of this compound allows for numerous applications.Applications De Recherche Scientifique
Antimicrobial Applications
Research has shown that compounds structurally related to "N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethoxybenzamide" exhibit significant antimicrobial activity. For instance, Desai et al. (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, which demonstrated in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against several strains of fungi. This suggests potential therapeutic intervention for microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Chemical Synthesis and Material Science
Compounds with a similar structure are also being explored for their utility in chemical synthesis. For example, research by Xu et al. (2018) on Rh(iii)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation highlights the versatility of these compounds in organic synthesis. This method allows for the development of a variety of complex molecules through efficient and selective catalytic processes, showcasing the compound's role in advancing synthetic methodologies (Xu, Zheng, Yang, & Li, 2018).
Molecular Structure and Interaction Studies
Another aspect of research focuses on understanding the molecular structure and interactions of similar compounds. For instance, Karabulut et al. (2014) investigated the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through single crystal X-ray diffraction and DFT calculations. This study provides insights into the influence of intermolecular interactions on molecular geometry, which is crucial for the design and development of new compounds with desired physical and chemical properties (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Novel Therapeutic Agents
Further research is directed towards exploring the therapeutic potential of these compounds. Patel and Dhameliya (2010) synthesized derivatives that exhibited promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents. These studies suggest that such compounds can be developed into effective treatments for various infectious diseases (Patel & Dhameliya, 2010).
Propriétés
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-15-9-13(10-16(12-15)26-2)19(22)20-17-11-14(5-6-18(17)27-3)21-7-4-8-28(21,23)24/h5-6,9-12H,4,7-8H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTHHTJUMCCBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,6-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2643008.png)


![N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2643014.png)

![1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone](/img/structure/B2643018.png)
![4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2643019.png)

![methyl ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B2643021.png)
![3,3-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2643023.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione](/img/structure/B2643026.png)

